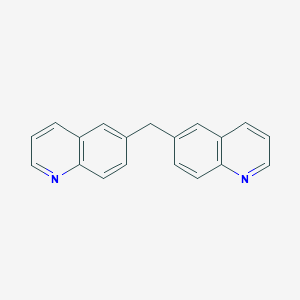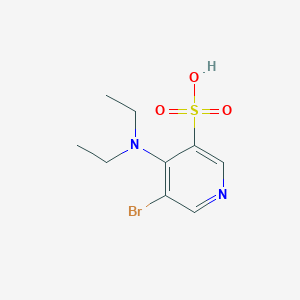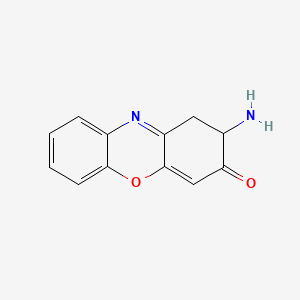
(R)-2-((tert-butyldimethylsilyl)oxy)-3-(3-(trifluoromethyl)phenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((tert-butyldimethylsilyl)oxy)-3-(3-(trifluoromethyl)phenoxy)propan-1-ol is a complex organic compound that features a combination of silyl ether and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-butyldimethylsilyl)oxy)-3-(3-(trifluoromethyl)phenoxy)propan-1-ol typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of Phenoxy Group: The protected intermediate is then reacted with 3-(trifluoromethyl)phenol under basic conditions to form the phenoxy group.
Final Deprotection: The final step involves deprotecting the silyl ether group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the phenoxy group to a phenol or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Phenols or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((tert-butyldimethylsilyl)oxy)-3-(3-(trifluoromethyl)phenoxy)propan-1-ol would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The silyl ether and phenoxy groups could play roles in binding interactions and stability.
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-butyldimethylsilyl)oxy)-3-(phenoxy)propan-1-ol: Similar structure but lacks the trifluoromethyl group.
®-2-((tert-butyldimethylsilyl)oxy)-3-(3-methylphenoxy)propan-1-ol: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ®-2-((tert-butyldimethylsilyl)oxy)-3-(3-(trifluoromethyl)phenoxy)propan-1-ol imparts unique electronic and steric properties, potentially enhancing its reactivity and stability compared to similar compounds.
Properties
Molecular Formula |
C16H25F3O3Si |
|---|---|
Molecular Weight |
350.45 g/mol |
IUPAC Name |
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C16H25F3O3Si/c1-15(2,3)23(4,5)22-14(10-20)11-21-13-8-6-7-12(9-13)16(17,18)19/h6-9,14,20H,10-11H2,1-5H3/t14-/m1/s1 |
InChI Key |
NDRBIWGMSKJOIK-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CO)COC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CO)COC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)



![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)







